Pyrazine, 2,6-bis(4-methoxyphenyl)-

Description

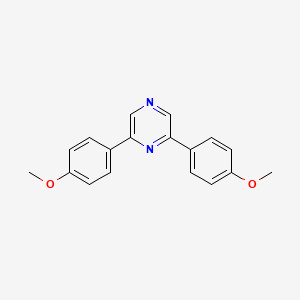

Pyrazine, 2,6-bis(4-methoxyphenyl)- (CAS RN: 21885-49-4) is a heterocyclic aromatic compound featuring a pyrazine core substituted at the 2- and 6-positions with 4-methoxyphenyl groups. This structure imparts unique electronic and steric properties, making it valuable in materials science, particularly in organic electronics and supramolecular assemblies. The methoxy groups enhance solubility in organic solvents, facilitating its integration into polymers and coordination complexes .

Properties

CAS No. |

135459-44-8 |

|---|---|

Molecular Formula |

C18H16N2O2 |

Molecular Weight |

292.3 g/mol |

IUPAC Name |

2,6-bis(4-methoxyphenyl)pyrazine |

InChI |

InChI=1S/C18H16N2O2/c1-21-15-7-3-13(4-8-15)17-11-19-12-18(20-17)14-5-9-16(22-2)10-6-14/h3-12H,1-2H3 |

InChI Key |

ORHFOUOBWRISDK-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CN=CC(=N2)C3=CC=C(C=C3)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Substitution Patterns

2,5-bis(4-methoxyphenyl)pyrazine

- Structure : Methoxyphenyl groups at the 2- and 5-positions.

- Properties : Reduced symmetry compared to the 2,6-isomer, leading to distinct crystal packing and electronic behavior. For example, 2,5-substituted derivatives exhibit polymorphism, as observed in synchrotron diffraction studies of 2,5-bis-[2-(4-methoxyphenyl)ethenyl]pyrazine, which forms two polymorphs with varying π-π stacking interactions .

- Applications : Less studied in optoelectronics due to lower planarity, but used in coordination chemistry for ligand design .

2,3,5,6-tetrakis(4-methoxyphenyl)pyrazine (4PP-4M)

- Structure : Four methoxyphenyl groups at all pyrazine positions.

- Properties : Extended conjugation and enhanced luminescence. When co-assembled with achiral guests, 4PP-4M exhibits circularly polarized luminescence (CPL) with a dissymmetry factor ($g_{\text{lum}}$) of ~10$^{-3}$ .

- Applications : Used in chiral supramolecular materials for light-emitting devices .

Functional Group Variations

2,6-bis(9,9-diphenylacridin-10(9H)-yl)pyrazine

- Structure : Bulky diphenylacridine substituents at 2,6-positions.

- Properties : Twisted configuration induces thermally activated delayed fluorescence (TADF) with a small singlet-triplet splitting ($\Delta E_{\text{ST}} < 0.1$ eV). Hosts red phosphorescent OLEDs with 26% external quantum efficiency .

- Applications : High-performance host material for OLEDs .

Thieno[3,4-b]pyrazine-based Copolymers

- Structure: Thieno-pyrazine fused rings with alkyl/alkoxy side chains.

- Properties : Low optical bandgaps (1.58–2.34 eV) due to strong intramolecular charge transfer. Hole mobilities range from $1.66 \times 10^{-5}$ to $4 \times 10^{-4}$ cm$^2$/V·s in thin-film transistors .

- Applications : Electrochromic polymers and photovoltaic cells .

Comparative Data Tables

Table 1: Structural and Electronic Properties

Key Research Findings

- Electronic Effects: The 2,6-substitution pattern in pyrazine derivatives promotes planarity and conjugation, enhancing charge transport in polymers . Methoxy groups improve solubility but may reduce crystallinity compared to non-polar substituents .

- Steric Influence: Bulky substituents (e.g., acridine in ) introduce steric hindrance, favoring TADF by limiting non-radiative decay pathways.

- Stability : Methoxyphenyl groups improve thermal stability compared to alkyl-substituted analogs, as seen in co-crystals with pyrazine N,N'-dioxide .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,6-bis(4-methoxyphenyl)pyrazine, and how can reaction conditions be optimized for reproducibility?

- Methodology : A modular approach involves cyclization of precursor molecules (e.g., BA1) using gold(I) catalysts like IPrAuNTf2 in dichloroethane (DCE) at 60°C, yielding the target compound in 88% purity after centrifugal purification . Optimization should focus on solvent choice, catalyst loading, and temperature to minimize byproducts.

- Key Data : Reaction yields, TLC monitoring (e.g., Rf = 0.44 in PE/EA 3:2), and spectroscopic validation (NMR, HRMS) are critical for reproducibility .

Q. How can the molecular structure of 2,6-bis(4-methoxyphenyl)pyrazine be confirmed experimentally?

- Methodology : Use <sup>1</sup>H/<sup>13</sup>C NMR to identify aromatic protons (δ 6.6–8.5 ppm) and methoxy groups (δ ~3.7 ppm). High-resolution mass spectrometry (HRMS) confirms the molecular formula (e.g., C28H28N4O4S) . Single-crystal X-ray diffraction (SHELX programs) resolves spatial orientation of substituents .

Q. What are the key physicochemical properties (e.g., solubility, stability) relevant to handling this compound in laboratory settings?

- Methodology : Solubility screening in polar (DCM, DCE) and nonpolar solvents (pentane) guides purification. Stability studies under light, heat, and ambient conditions should be conducted via HPLC or TLC monitoring .

Advanced Research Questions

Q. How can 2,6-bis(4-methoxyphenyl)pyrazine be functionalized for applications in catalysis or materials science?

- Methodology : Palladium-catalyzed cross-coupling reactions (e.g., with phosphines or boronic acids) modify the pyrazine core. For example, replace chlorine atoms in 2,6-dichloropyrazine analogs with diphenylphosphino groups (81–95% yield) using Pd(dppf)Cl2 and DBU .

- Application : Functionalized derivatives show promise as ligands in OLEDs or metal-organic frameworks (MOFs) .

Q. What computational strategies are effective for predicting the electronic properties of this compound?

- Methodology : Density functional theory (DFT) calculates HOMO-LUMO gaps, charge distribution, and conjugation effects. Molecular dynamics (MD) simulations assess interactions with solvents or biomolecules .

- Key Insight : The electron-donating methoxy groups enhance π-conjugation, potentially lowering the singlet-triplet energy gap for thermally activated delayed fluorescence (TADF) .

Q. How can structural contradictions in NMR or crystallographic data be resolved during characterization?

- Case Study : Symmetry-related splitting in <sup>1</sup>H NMR (e.g., δ 9.18 ppm as superimposed doublets) may arise from hindered rotation of bulky substituents. Use variable-temperature NMR or crystallography to confirm dynamic behavior .

Q. What role does this compound play in supramolecular chemistry or host-guest systems?

- Application : Its planar pyrazine core and methoxyphenyl "arms" enable π-π stacking and hydrogen bonding. Test host-guest interactions with fullerenes or metal ions via UV-vis titration or fluorescence quenching .

Data Contradiction Analysis

Q. Discrepancies in Synthetic Yields: Why do similar reactions produce varying yields (e.g., 65–95%)?

- Root Cause : Catalyst deactivation (e.g., Pd complexes), solvent impurities, or moisture sensitivity. Implement glovebox techniques, degas solvents, and optimize equivalents of reagents (e.g., 2.1 vs. 1.0 eq.) .

- Mitigation : Use internal standards (e.g., 1,3,5-trimethoxybenzene) to monitor reaction progress via GC-MS .

Q. Conflicting Biological Activity Reports: How to validate pharmacological potential without reliable assays?

- Strategy : Cross-reference with structurally similar piperazine-pyrazine hybrids. For example, analogs like 2-chloro-3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrazine exhibit serotonin receptor affinity, suggesting a scaffold for structure-activity relationship (SAR) studies .

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.